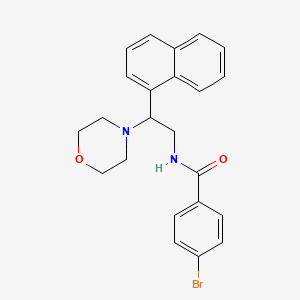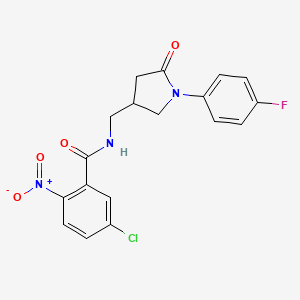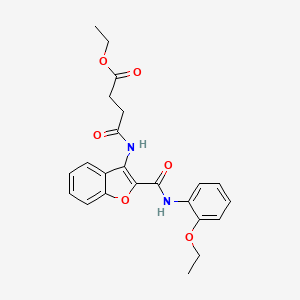
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid, also known as TDPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDPA is a small molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
作用機序
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of COX enzymes, as mentioned earlier. Physiologically, this compound reduces inflammation, pain, and fever, making it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its well-documented mechanism of action, which makes it easier to design experiments to test its efficacy. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid. One direction is the development of this compound-based drugs for the treatment of inflammatory diseases. Another direction is the investigation of the potential side effects of this compound and the development of strategies to minimize these side effects. Additionally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic efficacy. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds.
合成法
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid can be synthesized by the reaction of 2-thiophenecarboxylic acid with 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline powder with a melting point of 210-215°C.
科学的研究の応用
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. This compound has also been found to have antipyretic effects, which could be useful in the treatment of fever.
特性
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(18)8-12(13-6-3-7-20-13)16-9-10-4-1-2-5-11(10)15(16)19/h1-7,12H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKXLSKCQNNMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)



![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)
![N-(3,4-dimethylphenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2925987.png)




![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2925994.png)